molecular formula C10H14N4O2 B1475774 (3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine CAS No. 2091552-09-7

(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

Cat. No.: B1475774
CAS No.: 2091552-09-7
M. Wt: 222.24 g/mol
InChI Key: YTXKAMRIDPCYBB-UHFFFAOYSA-N
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Description

“(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine” is a chemical compound that contains a total of 25 atoms; 14 Hydrogen atoms, 8 Carbon atoms, 2 Nitrogen atoms, and 1 Oxygen atom . It is related to the family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions .


Synthesis Analysis

Isoxazoles can be synthesized via different pathways using both homogeneous as well as heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .


Molecular Structure Analysis

The molecular structure of this compound is based on the molecular formula indicating the numbers of each type of atom in a molecule without structural information . The structure of isoxazole has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant .


Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .

Scientific Research Applications

Organic Synthesis and Characterization

  • Novel compounds related to "(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine" have been synthesized through various methods. For instance, ambient-temperature synthesis techniques have been employed to create novel compounds with good yield, characterized by spectroscopic methods like IR, NMR, mass spectrometry, and elemental analysis. These methods highlight the adaptability and efficiency of synthesis processes for such compounds (Becerra, Cobo, & Castillo, 2021).

Material Science Applications

  • Research into the electronic properties of oxadiazole derivatives, including those similar to the queried compound, has indicated their potential use in organic light-emitting diodes (OLEDs). The synthesis and structure of new bis(1,3,4-oxadiazole) systems have been explored for their application in LEDs, demonstrating the relevance of these compounds in developing more efficient electronic materials (Wang, Jung, Hua, Pearson, Bryce, Petty, Batsanov, Goeta, & Howard, 2001).

Biomedical Research

Antioxidant Properties

  • Additionally, some oxadiazole compounds, notably those with tert-butylphenol moieties, have been synthesized and evaluated for their antioxidant activities. These studies provide insights into the potential use of such compounds as antioxidants, which could have implications for developing new therapeutic agents (Shakir, Ariffin, & Abdulla, 2014).

Mechanism of Action

Future Directions

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

Properties

IUPAC Name

[3-(5-tert-butyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N4O2/c1-10(2,3)7-4-6(13-15-7)9-12-8(5-11)16-14-9/h4H,5,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKAMRIDPCYBB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=NO1)C2=NOC(=N2)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 2
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 3
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 4
Reactant of Route 4
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 5
Reactant of Route 5
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine
Reactant of Route 6
Reactant of Route 6
(3-(5-(Tert-butyl)isoxazol-3-yl)-1,2,4-oxadiazol-5-yl)methanamine

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